Sulfinpyrazone Sulfinpyrazone Sulfinpyrazone is a uricosuric medication used to treat gout. It also sometimes is used to reduce platelet aggregation by inhibiting degranulation of platelets which reduces the release of ADP and thromboxane. Like other uricosurics, sulfinpyrazone works by competitively inhibiting uric acid reabsorption in the proximal tubule of the kidney.
Brand Name: Vulcanchem
CAS No.: 57-96-5
Catalog No.: VC000379
InChI: InChI=1S/C23H20N2O3S/c26-22-21(16-17-29(28)20-14-8-3-9-15-20)23(27)25(19-12-6-2-7-13-19)24(22)18-10-4-1-5-11-18/h1-15,21H,16-17H2
SMILES: C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=CC=C3)CCS(=O)C4=CC=CC=C4
Molecular Formula: C23H20N2O3S
Molecular Weight: 404.484

Sulfinpyrazone

* For research use only. Not for human or veterinary use.

CAS No.: 57-96-5

APIs

Catalog No.: VC000379

Molecular Formula: C23H20N2O3S

Molecular Weight: 404.484

IUPAC Name: 4-[2-(benzenesulfinyl)ethyl]-1,2-diphenylpyrazolidine-3,5-dione

Availability: Please Inquire

Price: Please Inquire

Sulfinpyrazone - 57-96-5

CAS No. 57-96-5
Product Name Sulfinpyrazone
IUPAC Name 4-[2-(benzenesulfinyl)ethyl]-1,2-diphenylpyrazolidine-3,5-dione
Synonyms G-28315, NSC 75925
Molecular Formula C23H20N2O3S
Molecular Weight 404.484
InChI InChI=1S/C23H20N2O3S/c26-22-21(16-17-29(28)20-14-8-3-9-15-20)23(27)25(19-12-6-2-7-13-19)24(22)18-10-4-1-5-11-18/h1-15,21H,16-17H2
InChIKey MBGGBVCUIVRRBF-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=CC=C3)CCS(=O)C4=CC=CC=C4
Appearance Solid powder
Purity > 98%
Description Sulfinpyrazone is a uricosuric medication used to treat gout. It also sometimes is used to reduce platelet aggregation by inhibiting degranulation of platelets which reduces the release of ADP and thromboxane. Like other uricosurics, sulfinpyrazone works by competitively inhibiting uric acid reabsorption in the proximal tubule of the kidney.
References 1: Kerdpin O, Elliot DJ, Mackenzie PI, Miners JO. Sulfinpyrazone
C-glucuronidation is catalyzed selectively by human UDP-glucuronosyltransferase
1A9. Drug Metab Dispos. 2006 Dec;34(12):1950-3. Epub 2006 Sep 19. PubMed PMID:
16985098.


2: Uchaipichat V, Mackenzie PI, Elliot DJ, Miners JO. Selectivity of substrate
(trifluoperazine) and inhibitor (amitriptyline, androsterone, canrenoic acid,
hecogenin, phenylbutazone, quinidine, quinine, and sulfinpyrazone) /probes/ for
human udp-glucuronosyltransferases. Drug Metab Dispos. 2006 Mar;34(3):449-56.
Epub 2005 Dec 28. PubMed PMID: 16381668.


3: Yang ML, Huang TS, Lee Y, Lu FJ. Free radical scavenging properties of
sulfinpyrazone. Free Radic Res. 2002 Jun;36(6):685-93. PubMed PMID: 12180194.


4: He M, Rettie AE, Neal J, Trager WF. Metabolism of sulfinpyrazone sulfide and
sulfinpyrazone by human liver microsomes and cDNA-expressed cytochrome P450s.
Drug Metab Dispos. 2001 May;29(5):701-11. PubMed PMID: 11302937.


5: Caforio AL, Gambino A, Tona F, Feltrin G, Marchini F, Pompei E, Testolin L,
Angelini A, Dalla Volta S, Casarotto D. Sulfinpyrazone reduces cyclosporine
levels: a new drug interaction in heart transplant recipients. J Heart Lung
Transplant. 2000 Dec;19(12):1205-8. PubMed PMID: 11124491.


6: Evers R, de Haas M, Sparidans R, Beijnen J, Wielinga PR, Lankelma J, Borst P.
Vinblastine and sulfinpyrazone export by the multidrug resistance protein MRP2 is
associated with glutathione export. Br J Cancer. 2000 Aug;83(3):375-83. PubMed
PMID: 10917554; PubMed Central PMCID: PMC2374564.


7: Drago F, La Manna C, Emmi I, Marino A. Effects of sulfinpyrazone on retinal
damage induced by experimental diabetes mellitus in rabbits. Pharmacol Res. 1998
Aug;38(2):97-100. PubMed PMID: 9721595.


8: Walls M, Goral S, Stone W. Acute renal failure due to sulfinpyrazone. Am J Med
Sci. 1998 May;315(5):319-21. PubMed PMID: 9587090.


9: Gleixner A, Sauerwein H, Meyer HH. Probenecid, sulfinpyrazone and pyrazinamide
do not inhibit urinary excretion of the beta 2-adrenoceptor agonist clenbuterol
in cattle. Food Addit Contam. 1996 Aug-Sep;13(6):603-8. PubMed PMID: 8871117.


10: He M, Kunze KL, Trager WF. Inhibition of (S)-warfarin metabolism by
sulfinpyrazone and its metabolites. Drug Metab Dispos. 1995 Jun;23(6):659-63.
PubMed PMID: 7587949.